molecular formula C14H20BrNO3 B13981966 Tert-butyl 1-(3-bromophenyl)-3-hydroxypropylcarbamate

Tert-butyl 1-(3-bromophenyl)-3-hydroxypropylcarbamate

Cat. No.: B13981966
M. Wt: 330.22 g/mol
InChI Key: LROVVCXCAXIHNK-UHFFFAOYSA-N
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Description

Tert-butyl 1-(3-bromophenyl)-3-hydroxypropylcarbamate is an organic compound that features a tert-butyl group, a bromophenyl group, and a hydroxypropylcarbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 1-(3-bromophenyl)-3-hydroxypropylcarbamate typically involves the reaction of tert-butyl carbamate with 3-bromophenyl-3-hydroxypropylamine. The reaction is usually carried out in the presence of a base such as triethylamine and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the carbamate linkage.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 1-(3-bromophenyl)-3-hydroxypropylcarbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane (DCM).

    Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).

    Substitution: Palladium catalyst, boronic acid, and a base such as potassium carbonate (K2CO3) in an aqueous-organic solvent mixture.

Major Products Formed

    Oxidation: Tert-butyl 1-(3-bromophenyl)-3-oxopropylcarbamate.

    Reduction: Tert-butyl 1-(phenyl)-3-hydroxypropylcarbamate.

    Substitution: Tert-butyl 1-(3-phenyl)-3-hydroxypropylcarbamate (via Suzuki-Miyaura coupling).

Mechanism of Action

The mechanism of action of tert-butyl 1-(3-bromophenyl)-3-hydroxypropylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular pathways and biological responses . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 1-(3-chlorophenyl)-3-hydroxypropylcarbamate: Similar structure but with a chlorine atom instead of bromine.

    Tert-butyl 1-(3-fluorophenyl)-3-hydroxypropylcarbamate: Similar structure but with a fluorine atom instead of bromine.

    Tert-butyl 1-(3-methylphenyl)-3-hydroxypropylcarbamate: Similar structure but with a methyl group instead of bromine.

Uniqueness

Tert-butyl 1-(3-bromophenyl)-3-hydroxypropylcarbamate is unique due to the presence of the bromine atom, which can participate in specific chemical reactions such as nucleophilic substitution. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in medicinal chemistry and material science .

Properties

Molecular Formula

C14H20BrNO3

Molecular Weight

330.22 g/mol

IUPAC Name

tert-butyl N-[1-(3-bromophenyl)-3-hydroxypropyl]carbamate

InChI

InChI=1S/C14H20BrNO3/c1-14(2,3)19-13(18)16-12(7-8-17)10-5-4-6-11(15)9-10/h4-6,9,12,17H,7-8H2,1-3H3,(H,16,18)

InChI Key

LROVVCXCAXIHNK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CCO)C1=CC(=CC=C1)Br

Origin of Product

United States

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